N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
Overview
Description
“N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a chemical compound with the CAS Number: 1421508-23-7 . It has a molecular weight of 290.27 . The IUPAC name for this compound is {methyl [4- (trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetic acid .
Physical And Chemical Properties Analysis
“N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine” is a solid substance . The specific physical and chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles are not available in the search results.Scientific Research Applications
PET Studies in Primates
PET studies in conscious monkeys have utilized carbon-11-labeled derivatives of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine. These studies focus on visualizing the distribution and density of Glycine Transporter 1 (GlyT-1), a target in neuroimaging of certain brain disorders (Sakata et al., 2010).
Glycine Transporter 1 Inhibition
Research has explored the use of compounds structurally related to N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine as GlyT1 inhibitors. These compounds are potential treatments for conditions like schizophrenia (Yamamoto et al., 2016).
Anti-Inflammatory Agents
A series of compounds including N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine derivatives have been synthesized and tested for anti-inflammatory activity. These compounds have shown significant antiphlogistic effects (Bruno et al., 1999).
Structure-Metabolism Relationships
Studies on substituted benzoic acids, including those with trifluoromethyl groups like in N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine, have provided insights into their metabolic fate. This research aids in understanding the drug-metabolizing enzyme active sites and mechanisms of benzoate metabolism (Ghauri et al., 1992).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of derivatives related to N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine, advancing the knowledge in organic chemistry and compound synthesis (Khadir et al., 2021).
properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFAUMJPFXOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.